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Compound of Interest

Compound Name: 1-Allyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1273919

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of 1-Allyl-1H-benzo[d]triazole. Due to the limited availability of published experimental
data for this specific molecule, this guide presents a combination of established synthetic
protocols for analogous compounds and predicted spectroscopic data derived from the
analysis of the constituent chemical moieties. This information is intended to serve as a
valuable resource for researchers involved in the synthesis, characterization, and application of
benzotriazole derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Allyl-1H-
benzo[d]triazole. These predictions are based on the known spectral characteristics of the 1H-
benzo[d]triazole core and the influence of an N-allyl substituent.

Table 1: Predicted '"H NMR Spectroscopic Data (500 MHz,
CDCIs)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~8.08 d ~8.3 H-4

~7.85 d ~8.3 H-7

~7.55 t ~7.5 H-5

~7.42 t ~7.5 H-6

~6.15 m -CH=CH:
~5.40 d ~10.5 -CH=CH:(cis)
~5.35 d ~17.0 -CH=CHz(trans)
~5.15 d ~6.0 N-CHz-

Table 2: Predicted *C NMR Spectroscopic Data (125

MHz, CDCls)

Chemical Shift (6) ppm Assignment
~146.0 C-7a

~133.5 C-3a

~131.0 -CH=CH:
~128.0 C-5

~124.5 C-6

~120.0 C-4

~119.5 -CH=CH:z
~110.0 C-7

~51.0 N-CHz2-

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
) C-H stretch (aromatic and

~3080-3020 Medium _

vinyl)
~2980-2920 Medium C-H stretch (aliphatic)
~1645 Medium C=C stretch (alkene)
~1610, 1590, 1490 Strong C=C stretch (aromatic)
~1450 Strong C-H bend (aliphatic)
~1280 Strong N-N=N stretch
~990, 920 Strong =C-H bend (out-of-plane)

C-H bend (ortho-disubstituted
~750 Strong

aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Intensity (%) Assignment
159 ~40 M]*
130 ~100 [M - NzH]*
118 ~80 [M - C3Hs]*
91 ~60 [CeHsN]*
77 ~30 [CeHs]*
41 ~50 [CsHs]*

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-Allyl-1H-

benzold]triazole, adapted from general procedures for the N-alkylation of benzotriazole.

Synthesis of 1-Allyl-1H-benzo[d]triazole
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o Materials:
o 1H-Benzold]triazole
o Allyl bromide
o Potassium carbonate (K2CO3)
o Anhydrous N,N-dimethylformamide (DMF)
o Ethyl acetate
o Brine (saturated aqueous NaCl solution)
o Anhydrous magnesium sulfate (MgSOa)
e Procedure:

o To a solution of 1H-Benzo[d]triazole (1.0 equivalent) in anhydrous DMF, potassium
carbonate (1.5 equivalents) is added.

o The resulting suspension is stirred at room temperature for 30 minutes.
o Allyl bromide (1.2 equivalents) is added dropwise to the reaction mixture.

o The reaction is stirred at room temperature and monitored by thin-layer chromatography
(TLC) until the starting material is consumed (typically 4-6 hours).

o Upon completion, the reaction mixture is poured into water and extracted with ethyl
acetate (3 x 50 mL).

o The combined organic layers are washed with water and brine, then dried over anhydrous
magnesium sulfate.

o The solvent is removed under reduced pressure to yield the crude product.

o The crude product is purified by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to afford 1-Allyl-1H-benzol[d]triazole as a pure compound.
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Spectroscopic Characterization Protocol
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H and 3C NMR spectra are recorded on a 500 MHz spectrometer using deuterated
chloroform (CDCIs) as the solvent.

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

o Fourier-Transform Infrared (FT-IR) Spectroscopy:

o The IR spectrum is recorded on an FT-IR spectrometer using a thin film of the compound
on a potassium bromide (KBr) plate.

o Frequencies are reported in wavenumbers (cm™1).

e Mass Spectrometry (MS):
o The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
o The data is reported as mass-to-charge ratios (m/z) and relative intensities.

Visualizations
Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent
spectroscopic analysis of 1-Allyl-1H-benzol[d]triazole.
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Workflow for Synthesis and Spectroscopic Analysis
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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